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molecular formula C12H18N2O3 B1375496 tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate CAS No. 1029715-22-7

tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate

Cat. No. B1375496
M. Wt: 238.28 g/mol
InChI Key: KKWODXVNKQZVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767675B2

Procedure details

tert-Butyl 2-(pyridin-2-yloxy)ethylcarbamate (0.353 g) was treated with 4M of hydrogen chloride in 1,4-dioxane (0.6 mL) at RT for 1 h. The solvent was evaporated under reduced pressure. The residue was washed with ether, and dried to give the desired product (0.30 g, 96.8%).
Quantity
0.353 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Yield
96.8%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][CH2:8][CH2:9][NH:10]C(=O)OC(C)(C)C.[ClH:18]>O1CCOCC1>[ClH:18].[ClH:18].[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][CH2:8][CH2:9][NH2:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.353 g
Type
reactant
Smiles
N1=C(C=CC=C1)OCCNC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1=C(C=CC=C1)OCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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